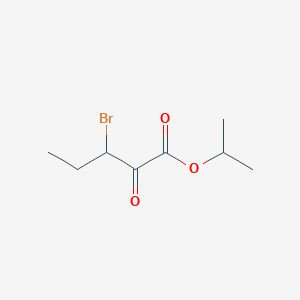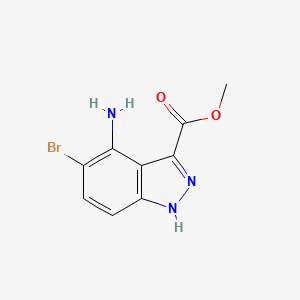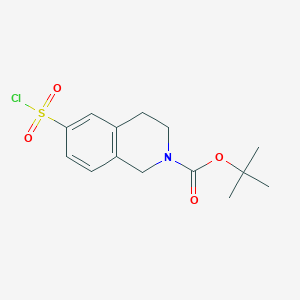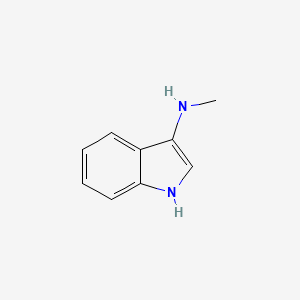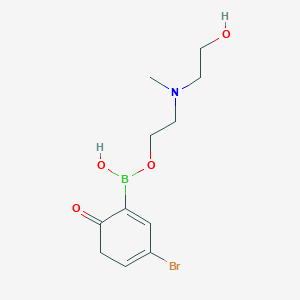
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate is a boron-containing compound that has garnered interest in the field of organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate typically involves the reaction of appropriate boronic acid derivatives with 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate under inert atmospheres to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can yield different boronate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction being performed .
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted cyclohexadienyl compounds .
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate exerts its effects involves the formation of carbon-boron bonds through Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in Suzuki–Miyaura coupling reactions.
Pinacol boronate esters: These compounds are also used in various organic synthesis reactions.
Uniqueness
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules that are not easily achievable with other boron-containing compounds .
Eigenschaften
Molekularformel |
C11H17BBrNO4 |
|---|---|
Molekulargewicht |
317.97 g/mol |
IUPAC-Name |
(3-bromo-6-oxocyclohexa-1,3-dien-1-yl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C11H17BBrNO4/c1-14(4-6-15)5-7-18-12(17)10-8-9(13)2-3-11(10)16/h2,8,15,17H,3-7H2,1H3 |
InChI-Schlüssel |
JEJQJSNXNHNVBY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CCC1=O)Br)(O)OCCN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13023972.png)

![Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13023979.png)
![3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13023982.png)
![4-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13023989.png)


